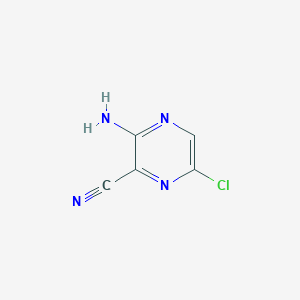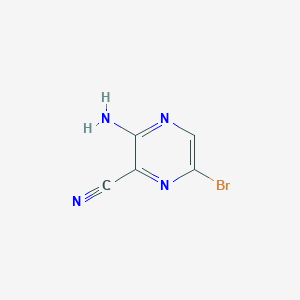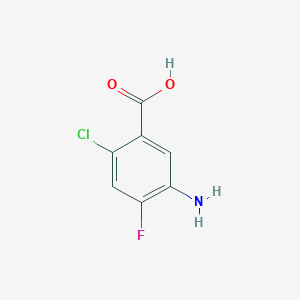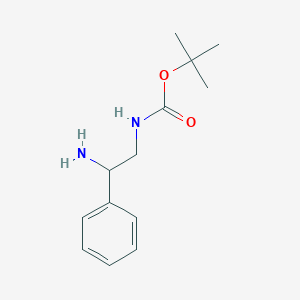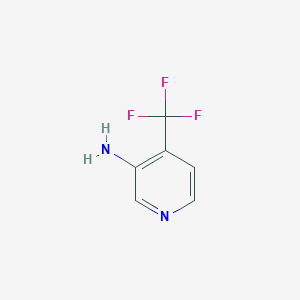![molecular formula C14H17NO B112169 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one CAS No. 185692-51-7](/img/structure/B112169.png)
2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one, as a chemical compound, shares a structural relationship with other heterocyclic compounds that have been widely studied for various scientific applications. Although direct studies on 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one were not found, insights can be drawn from research on similar heterocyclic compounds.
Research on compounds like pyrroles, which are structurally related to 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one, has shown significant potential in drug discovery due to their biological activities. Pyrrole-based compounds have been explored for their anticancer, antimicrobial, and antiviral properties, showcasing the importance of heterocyclic compounds in medicinal chemistry. The structural flexibility and the ability to modify pyrrole compounds enhance their application in developing therapeutic agents (Giovanna Li Petri et al., 2020).
Pharmaceutical and Nutritional Effects
Heterocyclic compounds, including those structurally related to 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one, have also been noted for their pharmacological and nutritional effects. For example, natural coumarins, which possess a fused benzene and pyrone ring system, have been documented for their antitumor, anti-inflammation, antiviral, and antibacterial effects. The study of such compounds provides valuable insights into the design and development of new therapeutic agents with minimized systemic side effects (Jing-Jing Zhu & Jian-Guo Jiang, 2018).
Catalysis and Organic Synthesis
The study of heterocyclic compounds extends to their role in catalysis and organic synthesis, offering innovative methods for constructing complex molecular architectures. Transition metal complexes involving pyrrole-based ligands, for instance, have been utilized in catalytic applications to promote various organic transformations. This area of research emphasizes the versatility of heterocyclic compounds in facilitating chemical reactions, which could be relevant to the synthesis and functionalization of compounds like 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one (M. Kantam et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTLETIGPVMJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541472 | |
| Record name | 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one | |
CAS RN |
185692-51-7 | |
| Record name | 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



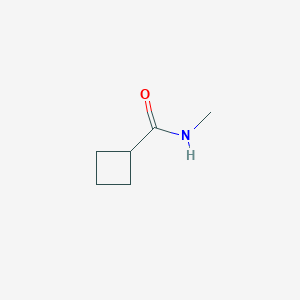
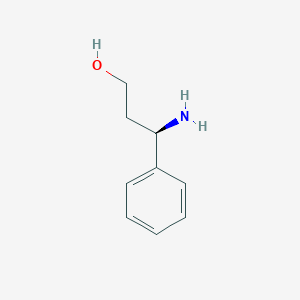
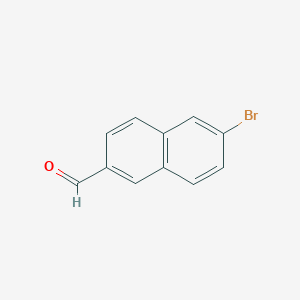

![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)
